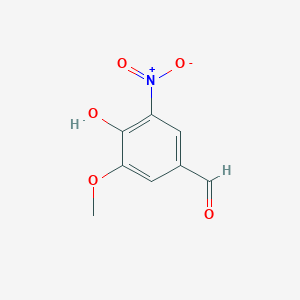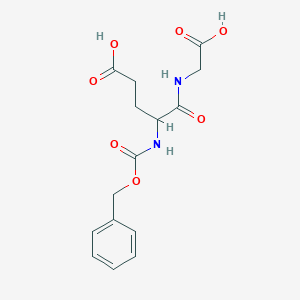![molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1](/img/structure/B156625.png)
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.
Efectos Bioquímicos Y Fisiológicos
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine on cognitive function and to determine the optimal dosing regimen for therapeutic use.
Métodos De Síntesis
The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.
Propiedades
Número CAS |
1779-05-1 |
|---|---|
Nombre del producto |
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine |
Fórmula molecular |
C13H16N4 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2 |
Clave InChI |
ILPWTQGYOZFLBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
Sinónimos |
3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



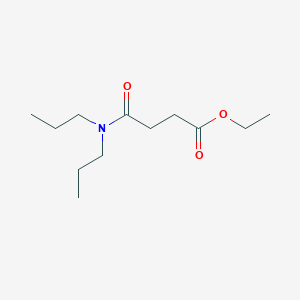
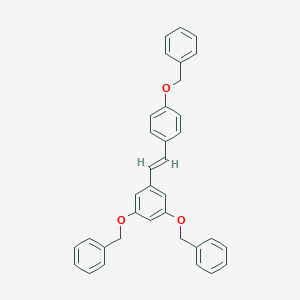
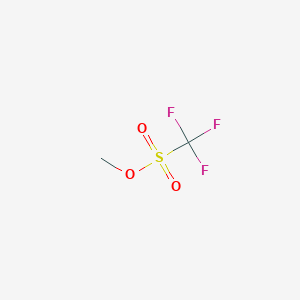
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
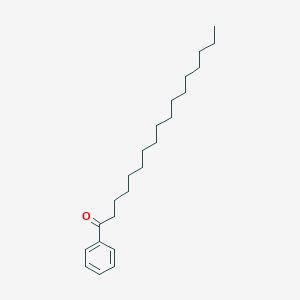
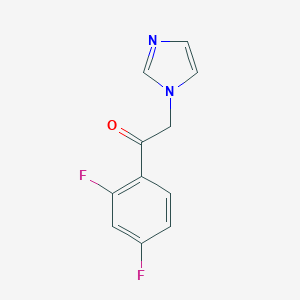
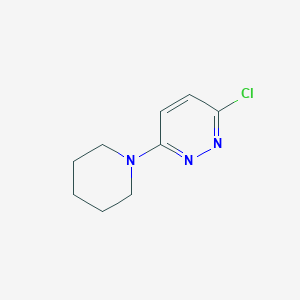
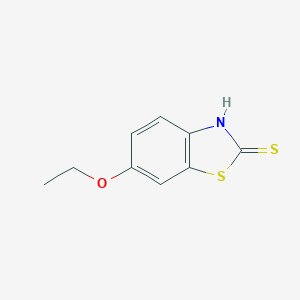
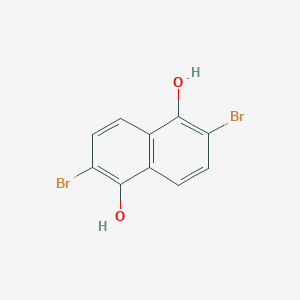
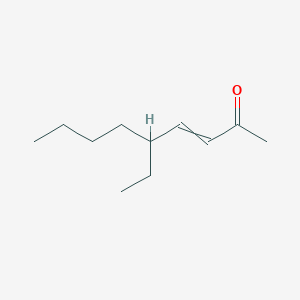
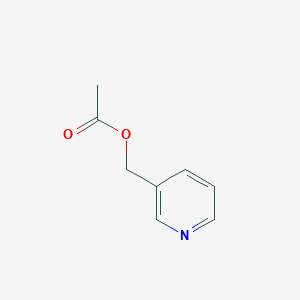
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
